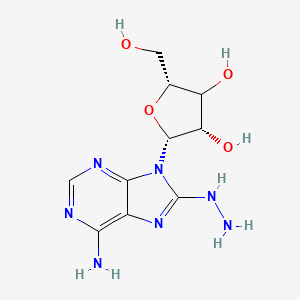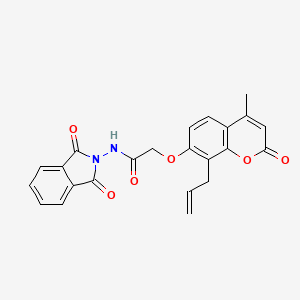![molecular formula C22H30MnN4O14P2 B12398410 2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B12398410.png)
2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+) is a complex organic compound that features a manganese ion coordinated with a multi-dentate ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of manganese ions with a ligand that contains multiple functional groups. The process generally includes the following steps:
Ligand Synthesis: The ligand is synthesized by reacting 2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridine with appropriate reagents to introduce carboxylate and amino groups.
Coordination Reaction: The synthesized ligand is then reacted with manganese(II) salts under controlled conditions to form the desired complex. The reaction is usually carried out in an aqueous or organic solvent at a specific pH to ensure proper coordination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Purification techniques like crystallization, filtration, and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The manganese center can participate in redox reactions, where it alternates between different oxidation states.
Substitution: The ligand can undergo substitution reactions, where functional groups are replaced by other groups.
Complexation: The compound can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Water, ethanol, dimethyl sulfoxide.
Major Products
Oxidation Products: Manganese(III) or manganese(IV) complexes.
Substitution Products: Ligand derivatives with different functional groups.
Complexation Products: Mixed-metal complexes or adducts with organic molecules.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and redox reactions.
Biology: Investigated for its potential role in enzyme mimetics and as a model for metalloenzymes.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and metal ion imbalance.
Industry: Utilized in the development of advanced materials and as a component in sensors and electronic devices.
Wirkmechanismus
The compound exerts its effects primarily through its ability to participate in redox reactions. The manganese center can alternate between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its role as a catalyst and in biological systems. The ligand structure also allows for specific interactions with molecular targets, enhancing its functionality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Manganese(II) acetate: A simpler manganese complex with fewer functional groups.
Manganese(III) porphyrin: A manganese complex with a different ligand structure, used in similar applications.
Manganese(II) chloride: A basic manganese salt with limited coordination chemistry.
Uniqueness
The uniqueness of 2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+) lies in its complex ligand structure, which provides multiple coordination sites and functional groups. This complexity allows for versatile chemical reactivity and a wide range of applications, distinguishing it from simpler manganese complexes.
Eigenschaften
Molekularformel |
C22H30MnN4O14P2 |
|---|---|
Molekulargewicht |
691.4 g/mol |
IUPAC-Name |
2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+) |
InChI |
InChI=1S/C22H32N4O14P2.Mn/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);/q;+2/p-2 |
InChI-Schlüssel |
QDQFSBKXQQZVTB-UHFFFAOYSA-L |
Kanonische SMILES |
[H+].[H+].[H+].[H+].[H+].[H+].CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12398378.png)





![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398407.png)
![4-[(4-Imidazo[1,2-a]pyridin-3-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B12398411.png)

